Ethyl dichlorothiophosphate

描述

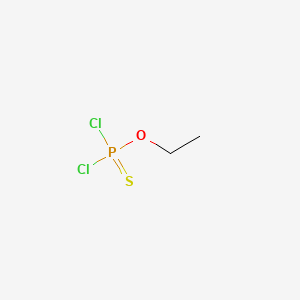

Ethyl dichlorothiophosphate is an organophosphorus compound with the molecular formula C2H5Cl2OPS. It is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of ethyl, dichloro, and thiophosphate groups, which contribute to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Ethyl dichlorothiophosphate can be synthesized through the reaction of ethanol with thiophosphoryl chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:

C2H5OH+PSCl3→C2H5OP(S)Cl2+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize by-products. The reaction is carried out in specialized reactors that maintain the necessary temperature and pressure conditions.

化学反应分析

Types of Reactions: Ethyl dichlorothiophosphate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: In the presence of water, this compound can hydrolyze to produce ethyl thiophosphate and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.

Water: Used in hydrolysis reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted thiophosphates can be formed.

Hydrolysis Products: Ethyl thiophosphate and hydrochloric acid.

科学研究应用

Scientific Research Applications

1. Synthesis of Pharmaceutical Compounds

- Ethyl dichlorothiophosphate serves as a precursor in the synthesis of phosphinanes and azaphosphinanes, which are selective inhibitors of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). These compounds are promising therapeutic options for treating pulmonary embolism and ischemic stroke by enhancing blood vessel recanalization .

2. Development of Enzyme-Linked Immunosorbent Assays (ELISA)

- The compound is utilized in creating haptens for organophosphorus insecticides such as bromophos-ethyl. These haptens are crucial for developing sensitive ELISA tests that enable rapid screening and determination of pesticide residues in environmental samples .

3. Green Chemistry Initiatives

- This compound is involved in the formulation of deep eutectic solvents (DESs), which are considered environmentally friendly alternatives to traditional organic solvents. This application aligns with the principles of green chemistry by reducing hazardous waste and improving reaction efficiency.

Table 1: Summary of Applications

Case Studies

Case Study 1: Therapeutic Applications

In a recent study, this compound was employed to synthesize novel inhibitors targeting TAFIa. These inhibitors demonstrated significant potential in preclinical models for enhancing thrombolytic therapy outcomes in ischemic stroke patients, showcasing the compound's relevance in modern pharmacotherapy .

Case Study 2: Environmental Monitoring

Another investigation utilized this compound-derived haptens to develop an ELISA for detecting bromophos-ethyl residues in agricultural runoff. The assay achieved a detection limit significantly lower than conventional methods, indicating its effectiveness in environmental monitoring and safety assessments .

作用机制

The mechanism by which ethyl dichlorothiophosphate exerts its effects involves the interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, particularly those containing thiol groups. This interaction disrupts the normal function of the enzyme, leading to various biochemical effects.

相似化合物的比较

Ethyl dichlorothiophosphate can be compared with other similar compounds, such as:

- Mthis compound

- Phenyl dichlorothiophosphate

- O,O’-Diethyl chlorothiophosphate

Uniqueness: this compound is unique due to its specific ethyl group, which influences its reactivity and interaction with other molecules. This makes it distinct from its methyl and phenyl counterparts, which have different chemical properties and applications.

生物活性

Ethyl dichlorothiophosphate (EDTP) is an organophosphorus compound with significant biological activity, primarily recognized for its role as a pesticide and its interactions with biological systems. This article explores the biological activity of EDTP, focusing on its mechanism of action, toxicological effects, and applications in research and industry.

- Chemical Formula : C2H4Cl2O2PS

- CAS Number : 1498-64-2

- Molecular Weight : 195.04 g/mol

EDTP is characterized by a phosphorus atom bonded to sulfur and chlorine atoms, along with ethyl groups. This structure influences its reactivity and biological interactions.

EDTP primarily acts as an acetylcholinesterase inhibitor , which is a common mechanism among organophosphorus compounds. By inhibiting this enzyme, EDTP leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of the nervous system. This can cause symptoms ranging from muscle twitching to paralysis and may ultimately lead to death in high doses .

Toxicological Profile

The toxicity of EDTP has been extensively studied, revealing several critical aspects:

- Acute Toxicity : The oral lethal dose (LD50) in laboratory animals varies widely, typically ranging from 250 to 500 mg/kg depending on the species and exposure route .

- Chronic Effects : Long-term exposure has been associated with neurotoxicity, carcinogenicity, and potential reproductive toxicity. Studies indicate that EDTP may induce oxidative stress and DNA damage in various cell types .

- Mutagenicity : Research has shown that EDTP possesses mutagenic properties, affecting genetic material in both prokaryotic and eukaryotic cells .

Applications in Research

EDTP's biological activity has made it a subject of interest in various fields:

- Pesticide Development : EDTP is used in developing pesticides due to its efficacy against a wide range of pests. Its ability to inhibit acetylcholinesterase makes it particularly effective in agricultural applications .

- Immunoassays : It serves as a hapten in immunoassay development for detecting organophosphate residues in environmental samples. For instance, conjugation with carrier proteins has been utilized to create sensitive assays for monitoring pesticide levels .

- Pharmaceutical Research : The compound is being studied for potential therapeutic applications, particularly in developing drugs targeting neurological disorders due to its mechanism of action on acetylcholinesterase .

Case Studies

-

Neurotoxic Effects on Rodents :

A study examined the neurotoxic effects of EDTP on rats, highlighting significant alterations in behavioral responses following exposure. The findings suggested that even sub-lethal doses could impair cognitive functions and motor skills over time . -

Environmental Impact Assessment :

Research focused on the environmental persistence of EDTP revealed that it can accumulate in aquatic ecosystems, posing risks to non-target organisms. The study emphasized the need for stringent regulations regarding its use in agriculture . -

Development of Immunoassays :

A novel fluorescence polarization immunoassay was developed using EDTP as a hapten. This assay demonstrated improved sensitivity and specificity for detecting pesticide residues compared to traditional methods, showcasing EDTP's utility in analytical chemistry .

Comparative Analysis

The biological activity of EDTP can be compared with other similar organophosphorus compounds:

| Compound | Mechanism of Action | Toxicity (LD50) | Applications |

|---|---|---|---|

| This compound | Acetylcholinesterase Inhibitor | 250-500 mg/kg | Pesticide development, immunoassays |

| Diazinon | Acetylcholinesterase Inhibitor | 100-200 mg/kg | Insecticide |

| Malathion | Acetylcholinesterase Inhibitor | 1000 mg/kg | Agricultural pesticide |

常见问题

Basic Research Questions

Q. What are the established synthesis routes for ethyl dichlorothiophosphate, and what are their key limitations?

this compound is commonly synthesized via reactions involving thiophosphoryl chloride derivatives. A documented method involves reacting triethyl thiophosphate with chlorine, though yields are typically low (~5%) due to competing byproduct formation (e.g., dimethyl pyrophosphate) . Alternative routes may use ethylphosphonous dichloride intermediates, but these require stringent control of reaction conditions to minimize hydrolysis or oxidation . Methodological improvements, such as using anhydrous solvents or catalytic pyridine, are often necessary to enhance reproducibility.

Q. What are the critical physical and chemical properties of this compound relevant to experimental handling?

Key properties include:

- Boiling point : 180.5°C at 760 mmHg

- Density : 1.458 g/cm³

- Hazards : Corrosive, toxic by inhalation (UN 3390), with a flash point of 63°C . These properties necessitate the use of inert atmospheres (e.g., nitrogen), corrosion-resistant glassware, and fume hoods during experiments. Safety protocols must align with GHS05/GHS06 standards, including emergency neutralization procedures for spills .

Q. How is this compound typically applied in agrochemical research?

It serves as a precursor for synthesizing organothiophosphate pesticides. For example, it reacts with alcohols or amines to form thiophosphate esters, which are evaluated for insecticidal activity. Its role in developing O-ethyl dichlorothiophosphate derivatives is critical for structure-activity relationship studies in agrochemical design .

Q. What safety protocols are essential when working with this compound?

Researchers must:

- Use personal protective equipment (PPE) including nitrile gloves, goggles, and aprons.

- Avoid skin/eye contact and inhalation by working in certified fume hoods.

- Store the compound in airtight containers under nitrogen, away from moisture or oxidizing agents .

- Follow disposal guidelines for toxic, corrosive substances (e.g., neutralization with alkaline solutions before disposal).

Advanced Research Questions

Q. How can researchers optimize low-yield synthesis routes for this compound?

Low yields in traditional methods (e.g., ~5% via triethyl thiophosphate chlorination) often stem from side reactions. Strategies include:

- Temperature modulation : Lowering reaction temperatures to reduce byproduct formation.

- Catalytic additives : Introducing pyridine or triethylamine to stabilize intermediates and improve selectivity .

- Stepwise purification : Employing fractional distillation or chromatography to isolate the target compound from mixtures.

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural isomers?

Rotational isomers can be analyzed using:

- FT-IR spectroscopy : Peaks at 650–750 cm⁻¹ (P=S stretching) and 500–600 cm⁻¹ (P-Cl vibrations) help distinguish isomers .

- NMR spectroscopy : ³¹P NMR chemical shifts (δ ~80–100 ppm) and splitting patterns provide insights into electronic environments .

- X-ray crystallography : Resolves spatial arrangements of isomers, particularly for solid-state analysis .

Q. How does this compound participate in nucleophilic substitution reactions, and what mechanistic insights are critical?

The compound reacts with nucleophiles (e.g., alcohols, amines) via a two-step mechanism:

- Initial attack : The nucleophile targets the electrophilic phosphorus center, displacing one chloride.

- Second substitution : A second nucleophile replaces the remaining chloride, forming a thiophosphate ester. Steric and electronic effects of the ethyl group influence reaction rates, which can be quantified using kinetic studies (e.g., monitoring via ³¹P NMR) .

Q. How should researchers address contradictions in reported physicochemical data (e.g., boiling points) across literature sources?

Discrepancies may arise from impurities or measurement methodologies. To resolve these:

- Reproduce experiments : Validate data using standardized equipment (e.g., calibrated thermometers, manostats).

- Cross-reference authoritative sources : Compare results with databases like the Aldrich FT-IR Collection or peer-reviewed journals .

- Statistical analysis : Apply error margin calculations to assess whether variations fall within acceptable experimental uncertainty .

Q. What advanced analytical methods ensure purity assessment of this compound in synthetic workflows?

- Gas chromatography (GC) : Quantifies volatile impurities using flame ionization detection.

- Mass spectrometry (MS) : Identifies trace byproducts via fragmentation patterns.

- Elemental analysis : Confirms stoichiometric ratios of P, S, and Cl to verify compound integrity .

Q. What methodological safeguards ensure reproducibility in this compound-based studies?

- Detailed documentation : Report exact molar ratios, solvent grades, and reaction times to minimize ambiguity .

- Blinded experiments : Assign independent researchers to replicate key steps to reduce observer bias.

- Peer validation : Share protocols with collaborators for pre-publication verification, aligning with Cochrane-style quality criteria for experimental rigor .

属性

IUPAC Name |

dichloro-ethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl2OPS/c1-2-5-6(3,4)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMODMOZAUKBGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl2OPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061733 | |

| Record name | O-Ethyl dichlorothiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1498-64-2 | |

| Record name | Ethyl dichlorothiophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1498-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorodichloridothioic acid, O-ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl dichlorothiophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorodichloridothioic acid, O-ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | O-Ethyl dichlorothiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ethyl dichlorothiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。